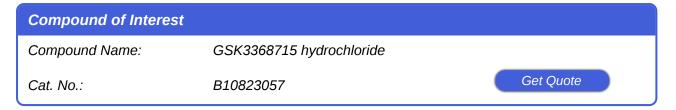


GSK3368715 Hydrochloride: A Comparative Guide on Clinical Trial Results and Preclinical Efficacy

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For Researchers, Scientists, and Drug Development Professionals

GSK3368715 hydrochloride, a first-in-class, orally available inhibitor of Type I protein arginine methyltransferases (PRMTs), has been investigated as a potential anti-cancer agent. This guide provides a comprehensive overview of its clinical trial results, limitations, and a comparative analysis of its preclinical performance against other alternatives, supported by experimental data.

Clinical Trial Results and Limitations

The clinical development of GSK3368715 was primarily evaluated in a Phase 1, open-label, dose-escalation study (NCT03666988) in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[1][2] The trial was terminated early due to a combination of safety concerns and limited evidence of clinical efficacy.[3][4]

Key Clinical Findings:

- Safety: A higher-than-expected incidence of thromboembolic events (TEEs) was observed across dose groups.[4] Dose-limiting toxicities were reported at the 200 mg dose.[4]
- Efficacy: The best response achieved was stable disease in 29% of patients.[4] There was a lack of observed clinical efficacy to support further development.[4]



- Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of dosing.[4]
- Pharmacodynamics: While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[4]

Limitations:

The primary limitations of the clinical trial were the unacceptable safety profile at higher doses and the insufficient anti-tumor activity at doses that were better tolerated. The modest and variable target engagement in tumor tissue suggests that achieving a therapeutic window with GSK3368715 may be challenging.

Preclinical Performance and Comparison with Alternatives

GSK3368715 demonstrated promising anti-tumor activity in various preclinical models. This section compares its performance with another Type I PRMT inhibitor, MS023, and the standard of care for relapsed/refractory DLBCL.

Preclinical Efficacy of GSK3368715 and MS023

Both GSK3368715 and MS023 have shown potent anti-proliferative activity in a range of cancer cell lines and in vivo models.



Compound	Cancer Model	Assay Type	Dosage/Con centration	Tumor Growth Inhibition	Reference
GSK3368715	Pancreatic Cancer (BxPC-3 xenograft)	In vivo	150 mg/kg, oral, daily	78%	[4]
GSK3368715	Pancreatic Cancer (BxPC-3 xenograft)	In vivo	300 mg/kg, oral, daily	97%	[4]
GSK3368715	Clear Cell Renal Carcinoma (ACHN xenograft)	In vivo	150 mg/kg, oral, daily	98%	[4]
GSK3368715	Triple- Negative Breast Cancer (MDA-MB- 468 xenograft)	In vivo	150 mg/kg, oral, daily	85%	[4]
GSK3368715	Diffuse Large B-Cell Lymphoma (Toledo xenograft)	In vivo	>75 mg/kg, oral, daily	Tumor regression	[4]
MS023	Triple- Negative Breast Cancer (MDA-MB-	In vivo	60 mg/kg, once daily	Significant tumor growth suppression	[5]



468 xenograft)

Comparison with Standard of Care for Relapsed/Refractory DLBCL

The standard of care for relapsed/refractory DLBCL has evolved and includes several options with varying efficacy.

Treatment Modality	Typical Response Rates	Key Considerations	
Salvage Chemotherapy	30-40% overall response rate	Used to determine chemosensitivity for subsequent treatments.	
Autologous Stem Cell Transplantation (ASCT)	Can be curative in 20-50% of eligible patients.	Requires chemosensitive disease and patient fitness.	
CAR T-cell Therapy	Potential for durable remissions in a significant portion of patients.	Preferred for primary refractory cases or early relapse.	
GSK3368715	Stable disease in 29% of patients (in a mixed solid tumor and lymphoma trial).	Terminated due to safety and limited efficacy.	

Experimental Protocols In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PRMT1.

- Reaction Setup: A reaction mixture is prepared containing recombinant PRMT1 enzyme, a
 biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) in a suitable buffer.
- Inhibitor Addition: Varying concentrations of the test compound (e.g., GSK3368715 or MS023) or a vehicle control are added to the reaction mixture.



- Incubation: The reaction is incubated at 30°C for a defined period to allow for the methylation reaction to proceed.
- Quenching: The reaction is stopped by the addition of a quenching solution.
- Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [3H]-methyl groups is quantified using a scintillation counter. The IC50 value is then calculated.[6]

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

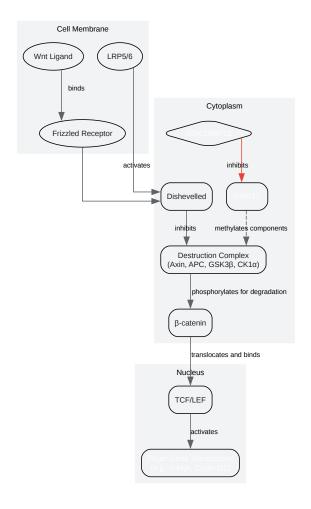
- Cell Implantation: Human cancer cells (e.g., MDA-MB-468 for breast cancer) are cultured and then subcutaneously injected into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
- Drug Administration: The test compound (e.g., GSK3368715 or MS023) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
- Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Signaling Pathways and Experimental Workflow GSK3368715 Mechanism of Action: Wnt Signaling Pathway

GSK3368715, as a Type I PRMT inhibitor, can influence various cellular pathways, including the Wnt signaling pathway. PRMT1 has been shown to methylate components of this pathway,



affecting gene transcription related to cell proliferation and survival.



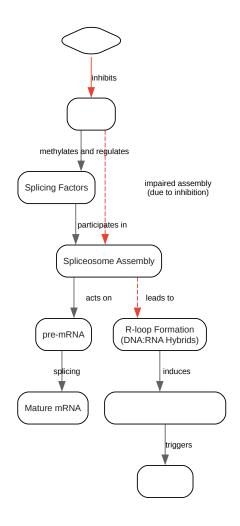
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Caption: GSK3368715 inhibits PRMT1, potentially modulating the Wnt signaling pathway.

MS023 Mechanism of Action: RNA Splicing

MS023 has been shown to impact RNA splicing. Inhibition of PRMT1 by MS023 can lead to impaired RNA splicing, the accumulation of DNA:RNA hybrids (R-loops), and subsequent DNA damage, contributing to its anti-tumor effect.[7][8]





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Caption: MS023 inhibits PRMT1, leading to impaired RNA splicing and DNA damage.

Experimental Workflow for Preclinical Evaluation of PRMT Inhibitors

The following diagram illustrates a typical workflow for the preclinical assessment of PRMT inhibitors like GSK3368715 and MS023.



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Caption: A typical preclinical workflow for evaluating PRMT inhibitors.

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- To cite this document: BenchChem. [GSK3368715 Hydrochloride: A Comparative Guide on Clinical Trial Results and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823057#gsk3368715-hydrochloride-clinical-trial-results-and-limitations]

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